

An In-depth Technical Guide to Ningetinib Tosylate

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Compound of Interest

Compound Name: *Ningetinib Tosylate*

Cat. No.: *B560534*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ningetinib Tosylate**, a multi-kinase inhibitor with significant potential in oncology. This document details its chemical identity, mechanism of action, relevant signaling pathways, quantitative efficacy data, and key experimental protocols.

Chemical Identity

Ningetinib Tosylate is the tosylate salt form of ningetinib.^{[1][2][3][4]} The presence of the tosylate group enhances its solubility and bioavailability.

- IUPAC Name: N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid^{[1][5]}
- Molecular Formula: C₃₈H₃₇FN₄O₈S^{[1][5]}
- Molecular Weight: 728.8 g/mol ^[5]
- CAS Number: 1394820-77-9^{[1][5]}

Mechanism of Action

Ningetinib Tosylate is an orally available, potent small molecule inhibitor of multiple receptor tyrosine kinases (RTKs).^{[2][5][6]} It primarily targets c-Met (hepatocyte growth factor receptor,

HGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer, and Fms-like tyrosine kinase 3 (Flt3).^{[1][2][3][4]}

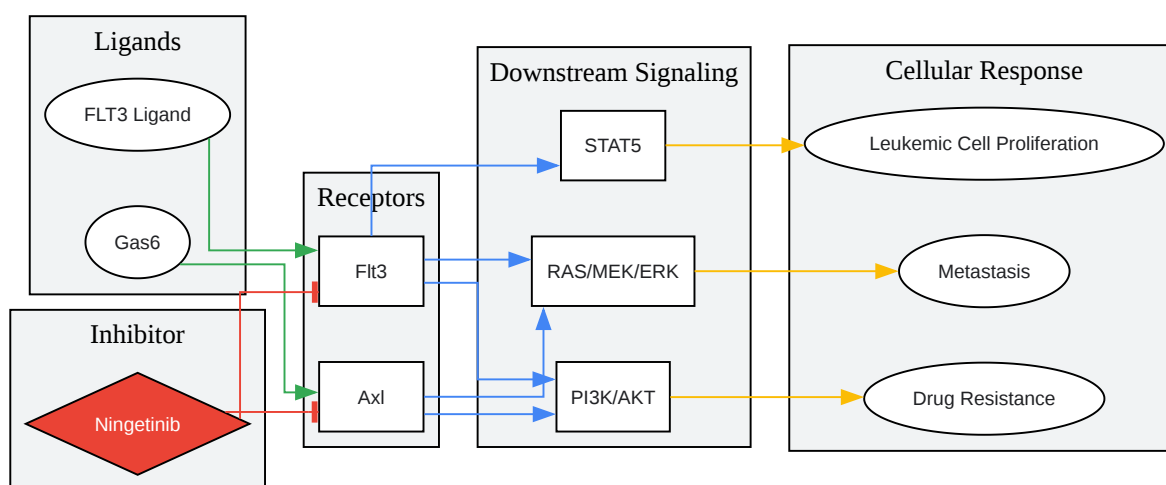
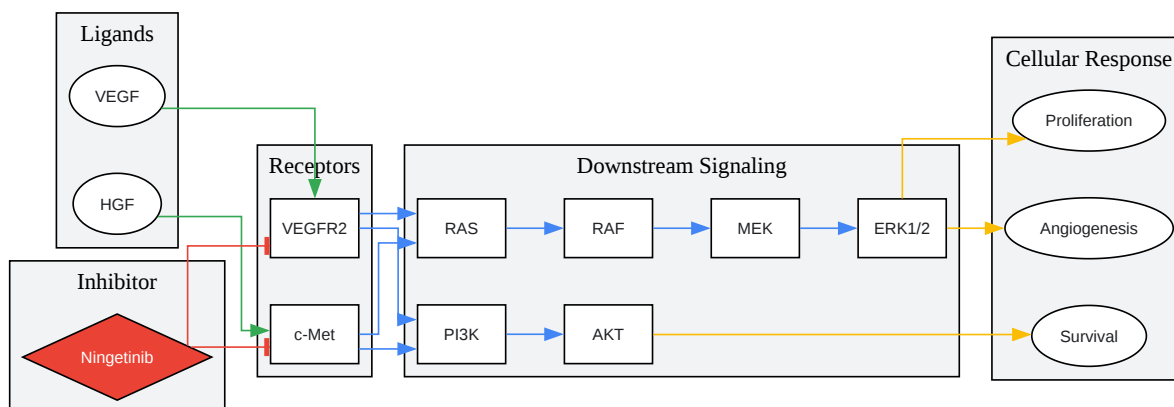
The fundamental mechanism of action involves the competitive binding of **Ningetinib Tosylate** to the ATP-binding pocket of these kinases.^[2] This binding event prevents the phosphorylation and subsequent activation of the kinases, thereby disrupting their downstream signaling pathways. The inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation, survival, angiogenesis, and metastasis.^{[1][2][3]}

Signaling Pathways and Inhibitory Action

Ningetinib Tosylate's therapeutic potential stems from its ability to concurrently inhibit several key signaling pathways implicated in cancer progression.

c-Met and VEGFR2 Signaling Inhibition

The c-Met and VEGFR2 pathways are crucial for tumor growth and angiogenesis. Ningetinib potently inhibits the phosphorylation of c-Met and its downstream signaling kinases, including AKT and ERK1/2.^[5] Similarly, it blocks VEGFR2 signaling, which is essential for endothelial cell proliferation and migration.



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